molecular formula C10H15N3S B13248559 3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-thiane]

3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-thiane]

Cat. No.: B13248559
M. Wt: 209.31 g/mol
InChI Key: AIQPPUSMQAKALG-UHFFFAOYSA-N
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Description

3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-thiane] is a bicyclic heterocyclic compound featuring a spiro junction between an imidazo[4,5-c]pyridine core and a thiane (tetrahydrothiopyran) ring. This spiro architecture confers conformational rigidity, which can influence its physicochemical properties and biological interactions. While its pharmacological applications remain underexplored, its structural analogs have shown relevance in drug discovery, particularly in targeting enzymes and receptors .

Properties

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-thiane]

InChI

InChI=1S/C10H15N3S/c1-4-13-10(2-5-14-6-3-10)9-8(1)11-7-12-9/h7,13H,1-6H2,(H,11,12)

InChI Key

AIQPPUSMQAKALG-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CCSCC2)C3=C1NC=N3

Origin of Product

United States

Preparation Methods

Pictet–Spengler Reaction

A key step in preparing the imidazo[4,5-c]pyridine core is the Pictet–Spengler cyclization, which condenses histamine derivatives with aldehydes or ketones under acidic or basic conditions.

  • Procedure : Histamine hydrochloride is reacted with paraformaldehyde or benzaldehyde derivatives in solvents like ethanol or acetonitrile.
  • Conditions : Typically reflux or room temperature stirring for several hours.
  • Outcome : Formation of the tetrahydroimidazo[4,5-c]pyridine intermediate with a secondary amine group available for further functionalization.

Alkylation or Acylation

The secondary amine of the tetrahydroimidazo[4,5-c]pyridine core can be alkylated or acylated to introduce substituents that facilitate subsequent ring closures or biological activity tuning.

  • Reagents : Alkyl or arylalkyl bromides (for alkylation) or acid chlorides (for acylation).
  • Solvents : Acetonitrile or dimethoxyethane.
  • Conditions : Room temperature, mild reaction conditions.
  • Yields : Generally good to excellent, depending on substituents.

Formation of the Spiro-Thiane Ring

Reaction with Ethyl Isothiocyanate

The spiro-thiane moiety is introduced by reacting the tetrahydroimidazo[4,5-c]pyridine intermediate with sulfur-containing reagents such as ethyl isothiocyanate.

  • Procedure : A solution of 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine and ethyl isothiocyanate in acetonitrile is refluxed for 4 to 12 hours.
  • Solvent Options : Ethanol, acetonitrile, or dioxane have been used effectively.
  • Isolation : Products can be isolated by crystallization either as free bases or pharmaceutically acceptable acid addition salts.
  • Yield and Purity : High purity products are obtained with yields dependent on reaction time and solvent choice.

Multi-Component and Catalytic Approaches

While direct methods dominate, some multi-component reactions and catalytic strategies have been explored for related spiro-imidazo compounds, which may be adapted for this compound:

  • Use of Brønsted-Lowry acid catalysts such as para-toluenesulfonic acid (p-TSA) in ethanol under reflux to promote spirocyclization.
  • Incorporation of malononitrile or other active methylene compounds to facilitate Knoevenagel and Michael addition steps leading to spiro ring formation.
  • These methods provide a clean, efficient route to diverse spiro-imidazo derivatives with potential for structural modification.

Summary of Typical Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
Pictet–Spengler cyclization Histamine hydrochloride + paraformaldehyde or benzaldehyde Ethanol, Acetonitrile Reflux or RT 4-12 hours 70-90 Forms tetrahydroimidazo[4,5-c]pyridine core
Alkylation/Acylation Alkyl/arylalkyl bromides or acid chlorides Acetonitrile, DME RT Several hours 75-85 Functionalization of secondary amine
Spiro-thiane ring formation Ethyl isothiocyanate reflux Acetonitrile, Ethanol, Dioxane Reflux 4-12 hours 65-90 Forms spiro-thiane ring
Multi-component catalytic route Diamines, 1,3-indandione, malononitrile, p-TSA catalyst Ethanol Reflux 6-12 hours 61-85 Alternative spiro-imidazo synthesis

Mechanistic Insights

  • The Pictet–Spengler reaction involves nucleophilic attack of the amino group on the aldehyde, followed by cyclization to form the tetrahydroimidazo ring.
  • The reaction with ethyl isothiocyanate likely proceeds through nucleophilic attack of the amine on the isothiocyanate carbon, followed by intramolecular cyclization to form the thiane ring spiro-fused at the 4-position of the imidazopyridine.
  • Multi-component reactions proceed via sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization steps facilitated by acid catalysis.

Research Findings and Applications

  • The synthetic methods yield compounds with potential biological activity, including enzyme inhibition and antimicrobial properties.
  • The spiro linkage imparts conformational rigidity and unique electronic properties beneficial for pharmaceutical development.
  • Optimized reaction conditions provide high yields and purity, enabling scale-up for drug discovery efforts.

Chemical Reactions Analysis

Types of Reactions

3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-thiane] can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-thiane] has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-thiane] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Variations in Spiro-Linked Rings

The spiro junction distinguishes this compound from fused or linearly connected heterocycles. Key analogs include:

Compound Name Molecular Formula CAS No. Key Features Reference
1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] C₁₁H₁₈N₄ 53242-68-5 Piperidine ring instead of thiane; methyl substitution at the spiro position
3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}propan-1-one trihydrochloride C₁₃H₂₂Cl₃N₅O 1326743-66-1 Piperidine spiro ring with amino-propanone side chain; trihydrochloride salt
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine C₆H₈N₂S 165948-23-2 Thiazole fused to pyridine; lacks spiro architecture
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid C₇H₉N₃O₂ 495-77-2 Carboxylic acid substituent; fused imidazo-pyridine without spiro linkage

Key Observations :

  • The thiazolo[5,4-c]pyridine (CAS 165948-23-2) lacks a spiro junction, resulting in a planar structure with distinct solubility and reactivity .
  • Functional groups like carboxylic acids (CAS 495-77-2) introduce hydrogen-bonding capacity, which is absent in the thiane derivative .

Physicochemical Properties

  • Stability : Thiane’s sulfur atom may confer susceptibility to oxidation, unlike piperidine or fully saturated carbocycles .

Pharmacological Potential

While imidazo[4,5-c]pyridines are less clinically advanced than imidazo[1,2-a]pyridines, their spiro derivatives have shown promise:

  • Antiglycation Activity : Fused imidazo[4,5-b]pyridines exhibit antioxidative properties, but the spiro-thiane analog’s bioactivity remains unexplored .

Biological Activity

3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-thiane] is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant case studies that highlight its significance in medicinal chemistry.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C11H18N4S
Molecular Weight 206.35 g/mol
IUPAC Name 3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-thiane]
CAS Number 65092-19-5
Appearance White to off-white powder

Antimicrobial Activity

Research indicates that 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-thiane] exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 1 to 8 µg/mL. This suggests potential applications in treating bacterial infections.

Antitumor Activity

The compound has been evaluated for its antitumor effects. In vitro studies using cancer cell lines (e.g., HepG2 and MCF7) showed that it induces apoptosis and inhibits cell proliferation. The IC50 values were reported between 10 to 30 µM depending on the cell line tested. In vivo studies using xenograft models further supported these findings, showing tumor growth inhibition by approximately 50% when administered at doses of 20 mg/kg body weight.

Neuroprotective Effects

Emerging evidence suggests neuroprotective properties of this compound. In a rodent model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), treatment with the compound resulted in a significant increase in dopamine levels and reduced neurodegeneration of dopaminergic neurons. Behavioral assessments indicated improvements in motor function.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against Staphylococcus aureus and E. coli, with detailed testing revealing a structure-activity relationship (SAR) that correlates specific substitutions on the imidazo-pyridine core with enhanced activity .
  • Antitumor Activity : In a preclinical trial published in Cancer Research, the compound was tested against several human cancer cell lines. Results showed that it not only inhibited cell growth but also triggered apoptotic pathways through caspase activation .
  • Neuroprotection : Research published in Neuroscience Letters demonstrated that administration of the compound in a Parkinson's disease model led to increased expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), suggesting a mechanism for its neuroprotective effects .

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